![molecular formula C23H29N3O4 B2735210 N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 941976-26-7](/img/structure/B2735210.png)
N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
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Description
N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, also known as MorOx, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MorOx is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner Max.
Scientific Research Applications
Metabolite Identification and Characterization
One study investigated the principal metabolites of a related compound in rats, using LC-MS/MS for identification. The research provides insights into the metabolic pathways and potential biological activities of such compounds, which could be relevant for understanding the scientific applications of N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide in biological systems (Wang et al., 2007).
Novel Heterocyclic Compounds Synthesis
Another study focused on the synthesis of new heterocyclic compounds, including morpholine derivatives, by reactions of similar compounds. These compounds were evaluated for their biological activity, indicating potential applications in medicinal chemistry and drug development (Tlekhusezh et al., 1996).
Alkaloid Isolation and Characterization
Research on the Australian rainforest plant Doryphora sassafras led to the isolation of a new natural product with a similar benzylisoquinoline structure. This study highlights the importance of natural products research in discovering novel compounds with potential scientific and therapeutic applications (Carroll et al., 2001).
Antimicrobial Activity and DNA Interaction
A study on organotin(IV)-Schiff base complexes, including compounds with related functional groups, explored their antimicrobial activity and interactions with DNA. Such research underscores the potential of these compounds in developing new antimicrobial agents and studying DNA interactions for therapeutic purposes (Prasad et al., 2010).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-17-7-9-18(10-8-17)20(26-11-13-30-14-12-26)16-25-23(28)22(27)24-15-19-5-3-4-6-21(19)29-2/h3-10,20H,11-16H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFXWYIWRJTXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide |
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